Cas no 101696-97-3 (Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester)

Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester is a brominated cyclopropane derivative with applications in organic synthesis and pharmaceutical intermediates. The presence of two bromine atoms at the 2-position enhances its reactivity, making it a valuable building block for cyclopropane ring modifications. The ethyl ester group improves solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in nucleophilic substitution and cross-coupling reactions due to the electrophilic nature of the dibromo-substituted cyclopropane core. Its stability under standard storage conditions ensures consistent performance in laboratory and industrial settings. Careful handling is advised due to potential reactivity hazards.
Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester structure
101696-97-3 structure
商品名:Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester
CAS番号:101696-97-3
MF:C6H8O2Br2
メガワット:271.935
MDL:MFCD34169039
CID:3556638
PubChem ID:13610640

Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester 化学的及び物理的性質

名前と識別子

    • Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester
    • 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
    • SCHEMBL6574520
    • 101696-97-3
    • ethyl 2,2-dibromocyclopropane-1-carboxylate
    • MDL: MFCD34169039
    • インチ: InChI=1S/C6H8Br2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3
    • InChIKey: UZRMNZSTNIVKJH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 271.88706Da
  • どういたいしつりょう: 269.88910Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 26.3Ų

Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1129303-500mg
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
101696-97-3 95%
500mg
$610 2024-07-28
eNovation Chemicals LLC
Y1129303-50mg
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
101696-97-3 95%
50mg
$190 2024-07-28
eNovation Chemicals LLC
Y1129303-250mg
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
101696-97-3 95%
250mg
$370 2025-02-19
eNovation Chemicals LLC
Y1129303-500mg
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
101696-97-3 95%
500mg
$610 2025-02-25
eNovation Chemicals LLC
Y1129303-50mg
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
101696-97-3 95%
50mg
$190 2025-02-19
eNovation Chemicals LLC
Y1129303-5g
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
101696-97-3 95%
5g
$4475 2025-02-25
eNovation Chemicals LLC
Y1129303-100mg
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
101696-97-3 95%
100mg
$255 2025-02-19
eNovation Chemicals LLC
Y1129303-5g
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
101696-97-3 95%
5g
$4475 2025-02-19
eNovation Chemicals LLC
Y1129303-50mg
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
101696-97-3 95%
50mg
$190 2025-02-25
eNovation Chemicals LLC
Y1129303-250mg
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
101696-97-3 95%
250mg
$370 2025-02-25

Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester 関連文献

Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl esterに関する追加情報

Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester (CAS No. 101696-97-3): A Comprehensive Overview

Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester, identified by the CAS number 101696-97-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of brominated cyclopropanecarboxylates, which are known for their unique structural properties and potential applications in synthetic chemistry and drug development.

The molecular structure of Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester consists of a cyclopropane ring substituted with two bromine atoms at the 2-position and an ethyl ester group at the carboxyl position. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in various chemical transformations. The presence of bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures.

In recent years, there has been a surge in research focusing on the applications of brominated cyclopropanecarboxylates in medicinal chemistry. The structural motif of cyclopropane is known to enhance the bioactivity of molecules due to its strained three-membered ring system, which can lead to increased binding affinity and metabolic stability. Additionally, the bromine substituents provide handles for further functionalization, allowing chemists to tailor the properties of the compound for specific applications.

One of the most compelling areas of research involving Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester is its role as a building block in the synthesis of bioactive molecules. Studies have demonstrated its utility in constructing heterocyclic compounds that exhibit promising pharmacological properties. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The ability to modify the structure through further functionalization makes it a versatile tool for drug discovery efforts.

The synthesis of Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester typically involves multi-step organic transformations starting from readily available precursors. The key steps often include bromination of cyclopropanecarboxylic acid followed by esterification with ethanol under acidic conditions. Advanced synthetic methodologies have also been employed to improve yield and purity, such as transition-metal-catalyzed reactions that facilitate selective bromination and esterification.

Recent advancements in computational chemistry have further enhanced the understanding of the reactivity and properties of this compound. Molecular modeling studies have provided insights into how the bromine atoms influence the electronic distribution and steric environment around the cyclopropane ring. These insights are crucial for designing efficient synthetic routes and predicting the behavior of derivatives in biological systems.

The pharmaceutical industry has shown particular interest in leveraging the unique properties of brominated cyclopropanecarboxylates for drug development. Researchers are exploring its potential as a scaffold for novel therapeutic agents targeting various diseases. The structural flexibility offered by this compound allows for the creation of diverse analogs with tailored biological activities. This has led to several preclinical studies evaluating the efficacy and safety of compounds derived from Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester.

In addition to its pharmaceutical applications, this compound has found utility in materials science and agrochemical research. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing polymers and specialty chemicals with unique properties. Agrochemical researchers are also investigating its potential as a building block for developing new pesticides and herbicides that offer improved efficacy and environmental compatibility.

The future prospects for Cyclopropanecarboxylic acid, 2,2-dibromo-, ethyl ester are promising, with ongoing research aimed at expanding its applications and understanding its fundamental properties. As synthetic methodologies continue to evolve, new ways to access this compound and its derivatives will emerge, further driving innovation in pharmaceuticals and related industries. Collaborative efforts between academia and industry will be essential to translate these findings into tangible benefits for society.

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